molecular formula C14H13NO2S B148639 2-[(2-Phenylethyl)thio]nicotinic acid CAS No. 496775-95-2

2-[(2-Phenylethyl)thio]nicotinic acid

Cat. No.: B148639
CAS No.: 496775-95-2
M. Wt: 259.33 g/mol
InChI Key: UZERZZRWECLIKE-UHFFFAOYSA-N
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Description

ML-099 is a small molecule that acts as a pan activator of Ras-related guanosine triphosphatases (GTPases). It is known to activate several GTPases, including Rac1, Ras, guanosine triphosphate-binding protein (Rab7), Rab2A, and cell division cycle 42 . These GTPases play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML-099 involves the preparation of 2-(2-phenylethylthio)-3-pyridinecarboxylic acid. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of ML-099 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is typically produced in a crystalline solid form and can be dissolved in dimethyl sulfoxide (DMSO) for various applications .

Chemical Reactions Analysis

Types of Reactions

ML-099 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ML-099 can lead to the formation of oxidized derivatives, while reduction can yield reduced derivatives .

Scientific Research Applications

ML-099 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the activation of Ras-related GTPases and their roles in various chemical processes.

    Biology: ML-099 is used to investigate the functions of GTPases in cellular processes such as cell proliferation, differentiation, and apoptosis.

    Medicine: The compound is studied for its potential therapeutic applications in diseases where GTPases play a critical role, such as cancer and neurodegenerative diseases.

    Industry: ML-099 is used in the development of new drugs and therapeutic agents targeting GTPases

Mechanism of Action

ML-099 exerts its effects by activating Ras-related GTPases. The compound binds to these GTPases and promotes their activation, leading to downstream signaling events. The molecular targets of ML-099 include Rac1, Ras, Rab7, Rab2A, and cell division cycle 42. These GTPases are involved in various signaling pathways that regulate cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

ML-099 is unique in its ability to activate multiple Ras-related GTPases. Similar compounds include:

Compared to these compounds, ML-099 is distinct in its broad-spectrum activation of multiple GTPases, making it a valuable tool for studying the roles of these enzymes in various cellular processes .

Properties

IUPAC Name

2-(2-phenylethylsulfanyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c16-14(17)12-7-4-9-15-13(12)18-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZERZZRWECLIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358350
Record name 2-[(2-phenylethyl)thio]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496775-95-2
Record name 2-[(2-phenylethyl)thio]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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